N-(4-oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide

Chk1 inhibition Kinase inhibitor screening Fragment-based drug discovery

N-(4-Oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide (PDB ligand code ZYQ; DrugBank DB08776) is a synthetic, low-molecular-weight (225.27 Da) thiazolo[5,4-c]azepin-4-one acetamide derivative. This heterocyclic fragment was originally identified as a validated hit against checkpoint kinase 1 (Chk1/CHEK1) through template screening and protein–ligand X-ray crystallography.

Molecular Formula C9H11N3O2S
Molecular Weight 225.27 g/mol
Cat. No. B2855151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide
Molecular FormulaC9H11N3O2S
Molecular Weight225.27 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC2=C(S1)C(=O)NCCC2
InChIInChI=1S/C9H11N3O2S/c1-5(13)11-9-12-6-3-2-4-10-8(14)7(6)15-9/h2-4H2,1H3,(H,10,14)(H,11,12,13)
InChIKeyOYHOEDBNAJPFKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide – Procurement-Grade Chk1 Kinase Fragment Scaffold


N-(4-Oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide (PDB ligand code ZYQ; DrugBank DB08776) is a synthetic, low-molecular-weight (225.27 Da) thiazolo[5,4-c]azepin-4-one acetamide derivative [1]. This heterocyclic fragment was originally identified as a validated hit against checkpoint kinase 1 (Chk1/CHEK1) through template screening and protein–ligand X-ray crystallography [2]. It belongs to the N-acetylarylamine chemical class and is classified as an experimental small molecule with no current regulatory approval [1].

Procurement Risk: Why Generic Thiazoloazepine Analogs Cannot Replace ZYQ for Chk1-Focused Research


The Chk1 hinge-binding pharmacophore is highly sensitive to the specific arrangement of hydrogen-bond donors and acceptors. While several thiazolo[5,4-c]azepine derivatives share the same bicyclic core (e.g., thiophene-2-yl or benzamide-substituted analogs), the N-acetyl pendant group of the target compound directs a unique interaction with Glu91 on the kinase specificity surface [1]. Confirmed by crystallography (PDB 2WMQ, 2.48 Å), this interaction geometry cannot be replicated by generic substitutions like N-benzoyl or N-cyclohexylacetyl derivatives found in common vendor catalogs, which would sterically clash with or fail to engage the solvent-exposed region critical for selective Chk1 binding [2]. Simple core replacement without structural validation thus risks losing the experimentally confirmed binding pose necessary for reproducible structure–activity relationship (SAR) studies.

Head-to-Head Evidence: Quantified Differentiation of N-(4-Oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide for Scientific Procurement


Chk1 Biochemical Inhibition: ZYQ Outperforms Earlier Non-Bidentate Template Hits in High-Concentration AlphaScreen

In the primary AlphaScreen kinase assay at 250 µM compound concentration, ZYQ (Compound 5) achieved 51.4% inhibition (SD 1.2, n=3) in the presence of 0.01% Triton X-100 detergent, exceeding the inhibition levels of several other crystallographically validated, non-bidentate template hits such as Compound 2 (6.5%, SD 3.2) and Compound 3 (41.5%, SD 1.7) under identical assay conditions [1]. The differential activity correlates with the bidentate hinge-binding mode confirmed by X-ray crystallography, contrasting with the weak, single hydrogen-bond contacts observed for Compounds 1–4 [2].

Chk1 inhibition Kinase inhibitor screening Fragment-based drug discovery

Chk1 DELFIA Orthogonal Assay: ZYQ Demonstrates Concentration-Dependent Activity, a Prerequisite for Medicinal Chemistry Progression

In the DELFIA-based orthogonal kinase assay at 100 µM, ZYQ produced 27% inhibition of CHK1, confirming target engagement in a second biochemical format [1]. This contrasts with Compounds 1–4, which either showed no activity (Compound 2: 0%, Compound 3–4: not determined) or negligible signal in the DELFIA assay, highlighting ZYQ's advantage as a confirmed, dual-assay validated hit suitable for structure-based elaboration [2]. The orthogonal confirmation rate for the bidentate binder class (Compounds 5–9) was 100% across accessible readouts.

Chk1 inhibition Orthogonal assay validation Medicinal chemistry

Chk1 Hinge-Binding Mode: Bidentate Lactam–Backbone Interactions Differentiate ZYQ from Mono-dentate Chemotypes

The co-crystal structure of ZYQ with Chk1 (PDB 2WMQ, resolution 2.48 Å) reveals a bidentate hinge-binding pose: the lactam oxygen and nitrogen form direct hydrogen bonds to the backbone amides of Glu85 and Cys87, respectively [1]. This contrasts with template hits 1–4, which show only weak, single hydrogen-bond contacts to the hinge despite possessing multiple donors/acceptors [2]. The tighter, bidentate anchor significantly reduces the probability of major binding-mode shifts during fragment elaboration, a key risk parameter for SAR-driven procurement.

Chk1 kinase X-ray crystallography Hinge-binding pharmacophore

Ligand Efficiency Baseline: ZYQ as a Low-Molecular-Weight Starting Point for Fragment-to-Lead Optimization

At 225.27 Da (16 heavy atoms), ZYQ is among the smallest validated Chk1 hinge binders and provides a favorable starting point for fragment growing into the ATP-binding cleft, ribose pocket, or solvent-exposed specificity surface [1]. While the publication does not report an IC50-based ligand efficiency for ZYQ, structurally related elaborated purine templates in the same screen (e.g., Compound 9: 42 µM IC50, LE = 0.42 kcal mol⁻¹ heavy atom⁻¹) illustrate the efficiency retention achievable with scaffold optimization [2]. The low molecular weight and known vectors for substitution (C-2 acetamide directed toward Glu91) make ZYQ a suitable parent scaffold for library design.

Ligand efficiency Fragment-based drug design Chk1 lead optimization

Evidence-Backed Application Scenarios for Procuring N-(4-Oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide


Fragment-Based Screening Libraries Targeting the Chk1 ATP-Binding Hinge Region

ZYQ is directly applicable as a pre-validated, crystallographically confirmed positive control or reference fragment in Chk1-focused fragment screening campaigns. Its bidentate hinge-binding interaction with Glu85 and Cys87 provides a reproducible pharmacophore benchmark that can be used to calibrate biophysical assays (SPR, DSF, ITC) or computational docking protocols [1]. The compound's detergent-resistant biochemical activity (51.4% at 250 µM, AlphaScreen + Triton X-100) ensures reliable solubility and minimizes false-positive aggregation artifacts, a known pitfall in high-concentration fragment screens [2].

Structure-Based Design of Chk1 Inhibitors via C-2 Acetamide Elaboration

The co-crystal structure (PDB 2WMQ) explicitly orients the pendant acetamide group toward Glu91 on the solvent-exposed specificity surface, providing a rational vector for fragment growing [1]. Researchers procuring ZYQ for medicinal chemistry can exploit this trajectory to append substituents that engage additional kinase specificity determinants (e.g., Gly89, Gly90, Glu91) without disrupting the conserved bidentate hinge-binding core [2]. This contrasts with analogs bearing bulkier N-substituents (e.g., benzamide, cyclohexylacetyl), which lack crystallographic validation and may sterically preclude productive elaboration.

Kinase Selectivity Profiling Reference for Thiazolo[5,4-c]azepine Chemotypes

ZYQ represents one of very few thiazolo[5,4-c]azepin-4-one derivatives with experimentally determined Chk1 co-crystal data [1]. Kinase profiling panels can use ZYQ as a reference ligand to establish baseline selectivity fingerprints for this under-explored chemotype. The compound's weak intrinsic potency (estimated from available data ≥ 100 µM) and clean biochemical profile (no DELFIA assay interference, confirmed ATP-competitive mechanism) make it appropriate as a low-activity control for establishing signal windows in broad-panel kinase selectivity assays [2].

Crystallography-Enabled Fragment Merging in Chk1 and Related CAMKL Kinases

The structural overlay of ZYQ with other validated Chk1 fragment hits (PDB entries 2WMR–2WMX) demonstrates conserved occupancy of the adenine pocket while offering distinct substitution vectors from purine, pyrazolopyridine, and imidazolone scaffolds [1]. Fragment-merging strategies can combine ZYQ's thiazoloazepine hinge-binding core with elements from the more potent purine-derived series (e.g., morpholine-substituted pyrazolopyridines achieving sub-µM IC50 values) to develop hybrid inhibitors with improved potency and intellectual property novelty [2].

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